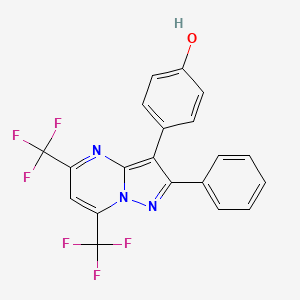

PHTPP

Descripción general

Descripción

- Actúa como un antagonista altamente selectivo del receptor de estrógeno beta (ERβ) .

- ERβ es un receptor nuclear involucrado en varios procesos fisiológicos, incluida la regulación genética y la señalización celular .

PHTPP: (4-[2-Fenil-5,7-bis(trifluorometil)pirazolo[1,5-a]pirimidin-3-il]fenol) es un compuesto sintético no esteroideo.

Aplicaciones Científicas De Investigación

Química: PHTPP es valioso para estudiar la función de ERβ y las interacciones ligando-receptor.

Biología: Los investigadores lo utilizan para explorar el papel de ERβ en los procesos celulares, la expresión génica y las vías de la enfermedad.

Medicina: this compound puede tener implicaciones en los trastornos relacionados con las hormonas y el tratamiento del cáncer.

Industria: Si bien no se utiliza directamente en la industria, los conocimientos de la investigación de this compound pueden informar el desarrollo de fármacos y las estrategias terapéuticas.

Mecanismo De Acción

- PHTPP se une selectivamente a ERβ, actuando como un antagonista silencioso.

- Modula la expresión génica mediada por ERβ, afectando las vías descendentes.

- Los objetivos moleculares incluyen genes específicos y factores de transcripción.

Análisis Bioquímico

Biochemical Properties

PHTPP interacts with the estrogen receptor beta (ERβ), acting as a selective antagonist . It displays 36-fold selectivity over the estrogen receptor alpha (ERα) . This interaction with ERβ plays a significant role in various biochemical reactions.

Cellular Effects

This compound has been shown to influence cell function by impairing Nrf2 activation and enhancing cell growth . Its interaction with ERβ can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ERβ, where it acts as a selective antagonist . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function . Information on its stability and degradation over time is currently limited.

Métodos De Preparación

Rutas sintéticas: PHTPP se puede sintetizar utilizando reacciones químicas específicas.

Condiciones de reacción: Las condiciones exactas dependen de la ruta sintética elegida.

Producción industrial: Si bien no tengo métodos de producción industrial específicos, los laboratorios de investigación suelen preparar this compound para estudios científicos.

Análisis De Reacciones Químicas

Reactividad: PHTPP sufre diversas reacciones, incluida la oxidación, reducción y sustitución.

Reactivos y condiciones comunes: Los reactivos y condiciones específicos varían, pero las reacciones típicas implican técnicas de química orgánica.

Productos principales: Estas reacciones producen derivados o formas modificadas de this compound, lo que contribuye a su versatilidad.

Comparación Con Compuestos Similares

Características únicas: La selectividad de PHTPP para ERβ (36 veces mayor que ERα) lo distingue.

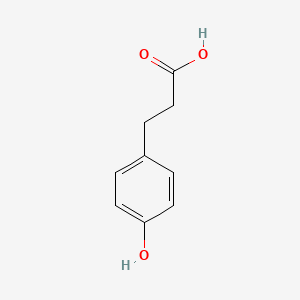

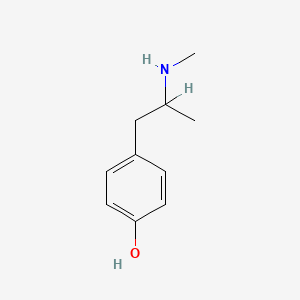

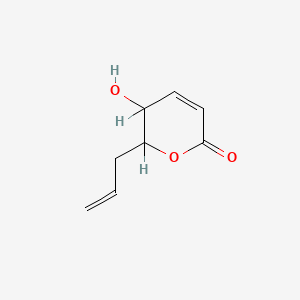

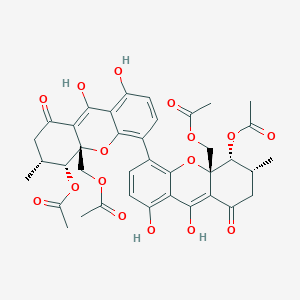

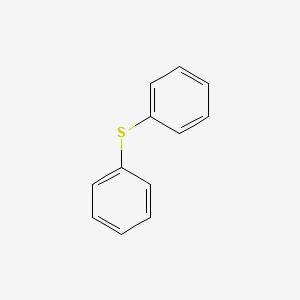

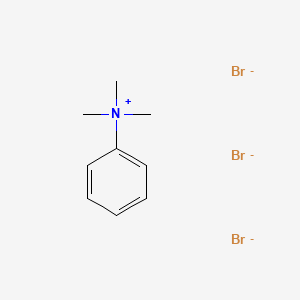

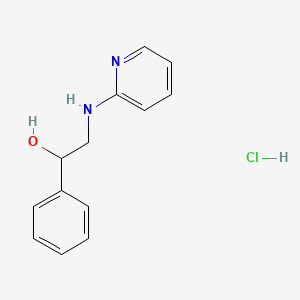

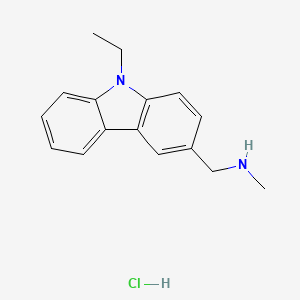

Compuestos similares:

Propiedades

IUPAC Name |

4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F6N3O/c21-19(22,23)14-10-15(20(24,25)26)29-18(27-14)16(11-6-8-13(30)9-7-11)17(28-29)12-4-2-1-3-5-12/h1-10,30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZPAUSGTAHLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C4=CC=C(C=C4)O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458573 | |

| Record name | PHTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805239-56-9 | |

| Record name | PHTPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805239569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTPP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN82CVN36N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PHTPP?

A1: this compound selectively targets and antagonizes ERβ, one of the two main subtypes of estrogen receptors. [, , , , , ]

Q2: How does this compound exert its antagonistic effect on ERβ?

A2: While the precise binding mode is still under investigation, studies suggest that this compound competes with endogenous estrogens, such as 17β-estradiol, for binding to the ligand-binding domain of ERβ. This competitive binding prevents ERβ from activating downstream signaling pathways. [, , , ]

Q3: What are the downstream consequences of this compound-mediated ERβ antagonism?

A3: this compound's effects are diverse and depend on the cell type and context. Studies have demonstrated its ability to:

- Inhibit cancer cell proliferation: this compound has shown efficacy in suppressing the growth of various cancer cell lines, including breast cancer, bladder cancer, and prostate cancer. [, , ]

- Reduce tumor growth in vivo: In preclinical models, this compound administration resulted in decreased tumor volume and inhibited tumor initiation. [, ]

- Modulate gene expression: this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and various signaling pathways. [, , , ]

- Influence cellular processes: Studies have shown this compound's involvement in regulating mitochondrial morphology, autophagy, and immune cell differentiation. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H9F6N3O and a molecular weight of 413.29 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not provide detailed spectroscopic data, structural characterization likely involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ]

Q6: How has computational chemistry contributed to understanding this compound's mechanism of action?

A6: Computational studies, including docking simulations and molecular dynamics simulations, have provided insights into this compound's binding interactions with the ERβ ligand-binding domain. These studies help visualize the binding mode and identify crucial interactions for ERβ antagonism. [, ]

Q7: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound and its analogs?

A7: Yes, QSAR models have been developed to correlate the structural features of this compound analogs with their biological activity, aiding in the design of novel and more potent ERβ antagonists. [, ]

Q8: What is known about this compound's stability under various conditions?

A8: While specific stability data is not provided in the papers, researchers are actively investigating this compound's stability in different solvents, temperatures, and storage conditions to ensure its efficacy in research and potential therapeutic applications. [, ]

Q9: Have any formulation strategies been explored to improve this compound's solubility or bioavailability?

A9: Researchers are continuously exploring formulation approaches, such as nanoparticle encapsulation or the use of specific carriers, to enhance this compound's delivery to target tissues and improve its therapeutic potential. [, ]

Q10: What analytical techniques are employed to characterize and quantify this compound?

A10: Common analytical techniques used for this compound analysis include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods allow for sensitive detection and accurate quantification of this compound in various matrices. [, ]

Q11: What cell-based assays are commonly used to study this compound's activity?

A11: Researchers utilize a range of cell-based assays to evaluate this compound's effects, including:

- Proliferation assays: These assays measure the impact of this compound on the growth rate of various cell lines, including cancer cells. [, , ]

- Apoptosis assays: These assays assess this compound's ability to induce programmed cell death in specific cell types. [, ]

- Reporter gene assays: These assays measure this compound's ability to modulate gene expression driven by ERβ-responsive promoters. [, ]

Q12: What animal models have been used to study this compound's efficacy in vivo?

A12: Researchers have employed various animal models to investigate this compound's therapeutic potential, including:

- Rodent models of cancer: this compound has been tested in mouse models of breast cancer, bladder cancer, and prostate cancer to assess its ability to inhibit tumor growth and metastasis. [, , ]

- Models of neurological disorders: this compound has been investigated in rodent models to understand its potential in treating conditions like multiple sclerosis and migraine. [, ]

- Models of reproductive disorders: this compound has been used in studies exploring its role in conditions like diminished ovarian reserve and polycystic ovary syndrome. [, ]

Q13: What is currently known about the toxicology and safety profile of this compound?

A13: While this compound is a valuable research tool, its safety and toxicology profile in humans is still under investigation. Extensive preclinical studies are crucial to assess potential adverse effects before considering clinical applications. [, ]

Q14: Are there any known long-term effects of this compound exposure?

A14: Research on the long-term effects of this compound exposure is ongoing. Long-term studies in animal models will provide valuable information on potential risks associated with chronic this compound exposure. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)